molecular formula C18H18ClFN2O2 B5787673 N-(3-chloro-4-fluorophenyl)-4-(morpholin-4-ylmethyl)benzamide

N-(3-chloro-4-fluorophenyl)-4-(morpholin-4-ylmethyl)benzamide

Cat. No.: B5787673
M. Wt: 348.8 g/mol
InChI Key: XSXLIYAHYLSWBQ-UHFFFAOYSA-N
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Description

N-(3-chloro-4-fluorophenyl)-4-(morpholin-4-ylmethyl)benzamide is a synthetic organic compound that has garnered significant interest in various scientific fields. This compound is characterized by the presence of a benzamide core, substituted with a 3-chloro-4-fluorophenyl group and a morpholin-4-ylmethyl group. Its unique structure imparts specific chemical and biological properties, making it a valuable subject of study in medicinal chemistry and other scientific disciplines.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-chloro-4-fluorophenyl)-4-(morpholin-4-ylmethyl)benzamide typically involves a multi-step process. One common synthetic route includes the following steps:

    Formation of the Benzamide Core: The initial step involves the acylation of aniline derivatives with benzoyl chloride to form the benzamide core.

    Introduction of the 3-chloro-4-fluorophenyl Group: The next step involves the substitution reaction where the 3-chloro-4-fluorophenyl group is introduced onto the benzamide core using appropriate halogenated reagents.

    Attachment of the Morpholin-4-ylmethyl Group: The final step involves the nucleophilic substitution reaction where the morpholin-4-ylmethyl group is attached to the benzamide core.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(3-chloro-4-fluorophenyl)-4-(morpholin-4-ylmethyl)benzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenated reagents in the presence of a base.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted benzamides with different functional groups.

Scientific Research Applications

N-(3-chloro-4-fluorophenyl)-4-(morpholin-4-ylmethyl)benzamide has a wide range of scientific research applications, including:

    Medicinal Chemistry: The compound is studied for its potential therapeutic properties, including anti-inflammatory, anti-cancer, and anti-microbial activities.

    Biological Research: It is used as a tool compound to study various biological pathways and molecular targets.

    Chemical Biology: The compound is employed in chemical biology to investigate protein-ligand interactions and enzyme inhibition.

    Industrial Applications: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(3-chloro-4-fluorophenyl)-4-(morpholin-4-ylmethyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target of interest.

Comparison with Similar Compounds

Similar Compounds

  • N-(3-chloro-4-fluorophenyl)-4-(piperidin-4-ylmethyl)benzamide
  • N-(3-chloro-4-fluorophenyl)-4-(pyrrolidin-4-ylmethyl)benzamide
  • N-(3-chloro-4-fluorophenyl)-4-(azetidin-4-ylmethyl)benzamide

Uniqueness

N-(3-chloro-4-fluorophenyl)-4-(morpholin-4-ylmethyl)benzamide is unique due to the presence of the morpholin-4-ylmethyl group, which imparts specific chemical and biological properties. This group enhances the compound’s solubility, stability, and ability to interact with biological targets, making it a valuable compound for various scientific applications.

Properties

IUPAC Name

N-(3-chloro-4-fluorophenyl)-4-(morpholin-4-ylmethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18ClFN2O2/c19-16-11-15(5-6-17(16)20)21-18(23)14-3-1-13(2-4-14)12-22-7-9-24-10-8-22/h1-6,11H,7-10,12H2,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XSXLIYAHYLSWBQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CC2=CC=C(C=C2)C(=O)NC3=CC(=C(C=C3)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18ClFN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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